molecular formula C17H23NO B7509541 Cyclopentyl-(4-phenylpiperidin-1-yl)methanone

Cyclopentyl-(4-phenylpiperidin-1-yl)methanone

Cat. No. B7509541
M. Wt: 257.37 g/mol
InChI Key: GTSXKBMXTSRFMP-UHFFFAOYSA-N
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Description

Cyclopentyl-(4-phenylpiperidin-1-yl)methanone, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. CPP has gained attention in the scientific community due to its potential application in various fields of research.

Mechanism of Action

The exact mechanism of action of Cyclopentyl-(4-phenylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone may modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. In addition, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone is also stable and can be stored for long periods without degradation. However, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has a low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on Cyclopentyl-(4-phenylpiperidin-1-yl)methanone. One potential application is in the treatment of chronic pain. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to be effective in animal models of neuropathic pain, and further studies are needed to determine its potential as a pain medication in humans. Another potential application is in the treatment of drug addiction and withdrawal symptoms. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for addiction in humans. Finally, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone may have potential as a neuroprotective agent. Its ability to increase BDNF levels suggests that it may have a protective effect on neurons, and further studies are needed to explore this potential application.
Conclusion:
In conclusion, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. It has been shown to exhibit analgesic, anti-inflammatory, and antidepressant properties, and may have potential as a treatment for chronic pain, drug addiction, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of Cyclopentyl-(4-phenylpiperidin-1-yl)methanone and to explore its potential applications.

Synthesis Methods

Cyclopentyl-(4-phenylpiperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of cyclopentanone with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, Cyclopentyl-(4-phenylpiperidin-1-yl)methanone, is obtained by the reaction of the intermediate with benzyl chloride.

Scientific Research Applications

Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential application in various fields of research. It has been shown to exhibit analgesic, anti-inflammatory, and antidepressant properties. Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

cyclopentyl-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(16-8-4-5-9-16)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSXKBMXTSRFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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